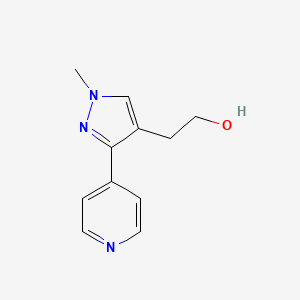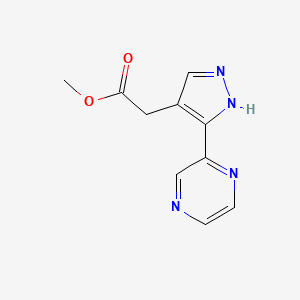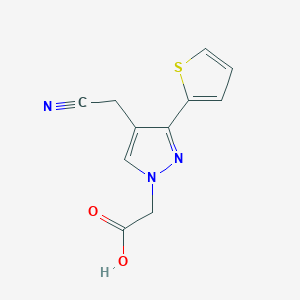
2-(4-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid
Descripción general
Descripción
2-(4-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid (CMTPTA) is an organic compound belonging to the class of pyrazoles. It is a colorless, odorless, and water-soluble compound that has been studied for its various scientific applications. CMTPTA has been used in the synthesis of a variety of compounds, including heterocyclic compounds, dyes, and drugs. It has also been studied for its biochemical and physiological effects, as well as its potential therapeutic applications.
Aplicaciones Científicas De Investigación
2-(4-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid has been used in the synthesis of a variety of compounds, including heterocyclic compounds, dyes, and drugs. It has also been studied for its biochemical and physiological effects, as well as its potential therapeutic applications. For example, 2-(4-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid has been used as a substrate for the synthesis of a novel series of pyrazole-based compounds that have potential anti-inflammatory and analgesic activities. It has also been studied for its potential to inhibit the growth of tumor cells.
Mecanismo De Acción
The mechanism of action of 2-(4-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid is not yet fully understood. However, it is believed to exert its effects through a variety of mechanisms, including inhibition of the enzymes involved in the synthesis of prostaglandins and other inflammatory mediators, as well as inhibition of the production of reactive oxygen species.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid have been studied in various cell lines, including human cancer cells, mouse macrophages, and rat primary hepatocytes. It has been found to have anti-inflammatory and analgesic activities. It has also been shown to inhibit the growth of tumor cells, as well as to have anti-tumorigenic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid in lab experiments include its water solubility, low toxicity, and low cost. However, there are some limitations to using 2-(4-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid in lab experiments. For example, it has a relatively short shelf life and can be difficult to store. Additionally, its effects on cells can vary depending on the cell type and the concentration of 2-(4-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid used.
Direcciones Futuras
Future research into 2-(4-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid could focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. Additionally, further research could be conducted to identify more efficient and cost-effective methods for synthesizing 2-(4-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid. Additionally, further research could be conducted to explore the effects of 2-(4-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid on other cell types, as well as its effects on other biochemical and physiological processes. Finally, further research could be conducted to explore the potential of 2-(4-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid as a drug delivery system.
Propiedades
IUPAC Name |
2-[4-(cyanomethyl)-3-thiophen-3-ylpyrazol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2S/c12-3-1-8-5-14(6-10(15)16)13-11(8)9-2-4-17-7-9/h2,4-5,7H,1,6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYRPOGQHBLRED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C=C2CC#N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















